molecular formula C13H9N3O3S B7530351 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine

4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine

Cat. No.: B7530351
M. Wt: 287.30 g/mol
InChI Key: KELJIOMYBYOIMB-UHFFFAOYSA-N
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Description

4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a 2-methyl-3-nitrophenoxy substituent at the 4-position.

Properties

IUPAC Name

4-(2-methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c1-8-10(16(17)18)3-2-4-11(8)19-13-12-9(5-6-20-12)14-7-15-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELJIOMYBYOIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC2=NC=NC3=C2SC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Cesium carbonate, 1,4-dioxane, elevated temperature.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic medium.

Major Products

    Amino Derivative: Formed by reduction of the nitro group.

    Carboxylic Acid Derivative: Formed by oxidation of the methyl group.

Scientific Research Applications

4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine is unique due to the presence of the 2-methyl-3-nitrophenoxy group, which imparts specific chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other thienopyrimidine derivatives.

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